(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile” is a nitrile-containing α,β-unsaturated enone derivative with a thiazole core. Its structure features:
- Thiazole ring: Substituted at position 4 with a 4-methoxyphenyl group, introducing electron-donating methoxy functionality.
- Prop-2-enenitrile backbone: In the E-configuration, with a furan-2-yl group at position 3 and the thiazole at position 2.
This structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., optoelectronics) due to its conjugated system and polar substituents .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBOCKWMRGFHZ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
Coupling with furan: The thiazole intermediate is then coupled with a furan derivative through a Knoevenagel condensation reaction, using a base such as piperidine in a solvent like ethanol.
Formation of the propenenitrile linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Acrylonitrile System (C=C-C≡N)
The α,β-unsaturated nitrile undergoes:
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Nucleophilic Additions :
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Cycloadditions :
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[2+2] photocycloadditions with alkenes under UV light, producing bicyclic nitriles.
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Diels-Alder reactions with dienes (e.g., cyclopentadiene) at 100°C, yielding fused-ring systems.
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Thiazole Ring
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Electrophilic Substitution :
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Coordination Chemistry :
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Binds transition metals (e.g., Pd(II)) via the thiazole N atom, forming catalysts for cross-coupling reactions.
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Furan and Methoxyphenyl Moieties
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Furan Oxidation :
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Demethylation :
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BBr₃ in CH₂Cl₂ removes the methoxy group, generating a phenolic derivative (HPLC purity >95%).
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Base-Catalyzed Tautomerism
The acrylonitrile system exhibits keto-enol tautomerism in basic media, confirmed by UV-Vis spectral shifts from λmax 320 nm (enol) to 290 nm (keto) .
Acid-Mediated Rearrangements
Under HCl/EtOH, the thiazole ring undergoes ring-opening to form thioamide intermediates, which recyclize to imidazoles upon heating.
Stability and Degradation
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Thermal Stability : Decomposes above 250°C (TGA data), releasing HCN gas (FTIR detection at 2143 cm⁻¹).
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Photodegradation : UV exposure (254 nm) induces cis-trans isomerization (HPLC retention time shift from 12.3 to 14.1 min).
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , indicating a complex structure that includes furan and thiazole moieties. The presence of these functional groups contributes to its chemical reactivity and biological activity.
Chemistry
In synthetic organic chemistry, this compound serves as a critical intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization, making it a valuable building block for developing new materials and pharmaceuticals.
Biology
Research indicates that compounds similar to (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile exhibit significant biological activities:
- Antioxidant Properties : Studies have shown that this compound can scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It has been observed to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Medicine
The potential medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : Several studies have highlighted its ability to induce apoptosis in cancer cells. For example, derivatives of this compound have shown effectiveness against various cancer cell lines, including breast and prostate cancer.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogenic bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.
Industry
In the field of materials science, this compound is explored for its applications in organic electronics due to its conjugated system which facilitates efficient charge transfer. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to transport charge, are crucial. The conjugated system within the molecule facilitates electron delocalization, enhancing its conductivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds (Table 1) highlight variations in substituents and their implications:
Table 1: Structural Comparison of Target Compound and Analogs
Key Observations
In contrast, nitro groups in analogs (e.g., ) withdraw electrons, increasing electrophilicity and reactivity toward nucleophiles. The nitrile group in the target enhances polarity and may improve binding to biological targets (e.g., enzymes) via dipole interactions .
Steric and Solubility Considerations :
- Bulky substituents (e.g., 4-isobutylphenyl in ) reduce conformational flexibility but improve lipid solubility. The target’s methoxyphenyl and furan groups balance moderate hydrophobicity with partial water solubility.
Synthetic Accessibility: Methoxy and nitrile groups are synthetically tractable via nucleophilic substitution or cyanation reactions. However, nitro or fluoro-nitroanilino groups (e.g., ) require controlled nitration/fluorination steps, increasing synthetic complexity.
Biological Activity
The compound (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a detailed overview of its biological activity, supported by empirical data, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S, with a molecular weight of approximately 313.37 g/mol. The structure features a furan ring and a thiazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown significant antiproliferative effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 3f | 0.02 | HeLa |
| CA-4 | 0.01 | HeLa |
| 3f | >10 | L1210 |
| 3f | >10 | FM3A |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
In a comparative study, the compound exhibited an IC50 value of 0.02 µM against HeLa cells, indicating potent cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and activation of caspase pathways .
Antimicrobial Activity
The furan-based compounds have also been evaluated for their antimicrobial properties. Research indicates that derivatives can inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 64 | Escherichia coli |
| 1 | 32 | Proteus vulgaris |
These findings suggest that modifications to the furan moiety can enhance antibacterial efficacy, making it a promising scaffold for developing new antimicrobial agents .
Case Studies
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Case Study on Anticancer Efficacy :
A study evaluated the effects of this compound on tumor growth in vivo. The compound demonstrated a significant reduction in tumor volume compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment.- Results : Tumor volume reduction was noted at 58%, with minimal toxicity observed during treatment.
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Case Study on Antimicrobial Activity :
Another investigation focused on the antibacterial properties of related furan derivatives against common pathogens. The results indicated that certain modifications could lead to enhanced potency against resistant strains.- Results : The most active derivative exhibited a MIC of 32 µg/mL against Proteus vulgaris, highlighting its potential application in treating bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
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Induction of Apoptosis : The compound triggers apoptotic pathways through ROS generation and modulation of Bcl-2 family proteins.
- Increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 were observed following treatment.
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
Q & A
Q. How can the stereochemical configuration of the α,β-unsaturated nitrile group in this compound be experimentally confirmed?
The E-configuration of the α,β-unsaturated nitrile can be confirmed using 1H NMR spectroscopy (coupling constants J = 12–16 Hz for trans-vinylic protons) and X-ray crystallography . For example, in structurally similar thiazole derivatives, X-ray diffraction revealed bond angles and dihedral angles consistent with E-geometry . Single-crystal studies on analogous compounds (e.g., ) show that the thiazole and aromatic substituents adopt planar arrangements, which can be cross-validated with DFT-optimized structures .
Q. What spectroscopic techniques are optimal for characterizing the furan and thiazole rings?
- FTIR : Stretching vibrations for C≡N (~2220 cm⁻¹), C=C (1600–1650 cm⁻¹), and C-O (furan, ~1250 cm⁻¹).
- 1H/13C NMR : Furan protons resonate at δ 6.3–7.5 ppm (split by coupling), while thiazole protons appear downfield (δ 7.5–8.5 ppm). The 4-methoxyphenyl group shows a singlet for OCH3 at δ ~3.8 ppm .
- UV-Vis : Conjugation between the furan, thiazole, and nitrile groups leads to absorption bands at 250–350 nm, useful for assessing electronic transitions .
Q. What synthetic routes are effective for preparing this compound?
A Knoevenagel condensation between a furan-substituted aldehyde and a thiazolyl-acetonitrile derivative is a common approach. Reaction optimization (e.g., using piperidine as a catalyst in ethanol under reflux) can achieve yields >70%. Similar protocols for thiazole-containing enenitriles emphasize strict temperature control (60–80°C) and anhydrous conditions to minimize side reactions .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. For example, studies on analogous furan-thiazole hybrids ( ) reveal that the nitrile group acts as an electron-withdrawing moiety, lowering LUMO energy (-1.8 eV) and enhancing electrophilic reactivity. Molecular docking simulations further predict binding affinities to biological targets like kinases or cytochrome P450 enzymes .
Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models?
Discrepancies often arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (e.g., 100 ns trajectories in explicit solvent) to assess ligand-protein stability. For instance, in studies on thiazole derivatives ( ), MD revealed conformational changes in enzyme active sites that reduced binding affinity compared to rigid docking. Validate with enzyme inhibition assays (e.g., IC50 measurements via fluorogenic substrates) .
Q. How do crystal packing interactions influence the solid-state stability of this compound?
Hirshfeld surface analysis and X-ray crystallography (e.g., ) reveal that π-π stacking between thiazole and methoxyphenyl groups, along with C-H···N hydrogen bonds, stabilizes the lattice. Thermal gravimetric analysis (TGA) of similar compounds shows decomposition temperatures >200°C, correlating with strong intermolecular interactions .
Q. What in vitro assays are suitable for evaluating structure-activity relationships (SAR) against kinase targets?
- Kinase inhibition assays : Use ADP-Glo™ kits to measure ATP consumption in recombinant kinases (e.g., EGFR, VEGFR2).
- Cellular cytotoxicity : MTT assays on cancer cell lines (IC50 values) paired with apoptosis markers (Annexin V/PI staining).
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
